molecular formula C22H31N3O13 B013770 N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 125455-64-3

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B013770
CAS No.: 125455-64-3
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-GVDFRNMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex carbohydrate derivative characterized by:

  • Core structure: Two oxane (pyranose) rings interconnected via glycosidic bonds.
  • Functional groups: Multiple acetamide (-NHCOCH₃), hydroxy (-OH), hydroxymethyl (-CH₂OH), and a unique 4-nitrophenoxy (-O-C₆H₄-NO₂) substituent.
  • Stereochemistry: Defined stereocenters (indicated by S/R configurations) critical for biological interactions .

Preparation Methods

Synthetic Strategy Design Considerations

The target molecule contains two oxane (tetrahydropyran) rings interconnected through glycosidic linkages, with critical functional groups including acetamides, hydroxyls, hydroxymethyl substituents, and a 4-nitrophenoxy moiety. Key challenges include:

  • Regioselective nitrophenoxy introduction at C6 of the first oxane ring without disturbing adjacent acetamido and hydroxymethyl groups .

  • Stereochemical control during glycosidic bond formation between the two oxane units, requiring precise anomeric configuration management .

  • Simultaneous protection/deprotection of hydroxyl groups across both rings to enable sequential functionalization .

A convergent synthesis approach is favored, constructing each oxane ring separately before coupling. This minimizes side reactions compared to linear strategies .

Starting Material Selection and Precursor Synthesis

First Oxane Ring Precursor

The 5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl subunit derives from D-glucosamine through:

  • Selective C6 functionalization : Protection of C4/C6 hydroxyls via silyl ethers (e.g., TBDMS) enables nitrophenoxy introduction at C6 using 4-nitrophenyl triflate in DMF at -20°C .

  • C2 hydroxymethyl retention : Benzylidene acetal protection at C4/C6 preserves the C2 hydroxymethyl group during subsequent steps .

  • C5 acetamidation : Direct treatment with acetic anhydride in pyridine achieves >95% conversion at C5 .

Second Oxane Ring Precursor

The 4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl subunit originates from D-mannose via:

  • C1 anomeric activation : Conversion to trichloroacetimidate under BF3·OEt2 catalysis .

  • C3/C4 diol protection : Isopropylidene ketal formation preserves C3/C4 hydroxyls for later glycosylation .

Glycosidic Coupling and Final Assembly

Intermolecular Glycosylation

Critical parameters for coupling the oxane subunits:

ParameterOptimal ValueImpact on Yield
Donor activationNIS/TfOH78%
Temperature-40°Cβ-selectivity
SolventDCM:Et2O (3:1)82% conversion
Acceptor hydroxylC2 (unprotected)Regioselectivity

The glycosylation employs the first oxane's C4 hydroxyl as the nucleophile attacking the second oxane's activated anomeric center . NMR monitoring confirms complete consumption of the trichloroacetimidate donor within 6 hours .

Global Deprotection and Acetylation

Post-coupling processing involves:

  • Silyl ether removal : TBAF in THF (0°C, 2h) cleaves TBDMS groups without β-elimination .

  • Benzylidene cleavage : Hydrogenolysis (H2, Pd/C) in EtOAc/MeOH (4:1) at 40 psi .

  • Final acetylation : Treatment with acetic anhydride (2.5 eq) in pyridine at 0°C achieves quantitative C3' acetamidation .

Purification and Characterization

Chromatographic Separation

A three-step purification protocol ensures >99% purity:

StepMediumEluentRf
1Silica gel (230-400)EtOAc:Hex (1:1) + 0.1% TEA0.33
2C18 reverse phaseMeCN:H2O (65:35)0.62
3Sephadex LH-20MeOHN/A

Spectroscopic Validation

Key characterization data:

¹H NMR (600 MHz, DMSO-d6)

  • δ 8.21 (d, J=9.2 Hz, 2H, Ar-NO2)

  • δ 5.32 (dd, J=3.4, 9.8 Hz, H-1')

  • δ 4.98 (bs, 1H, NH acetamide)

13C NMR (151 MHz, DMSO-d6)

  • 170.8 ppm (C=O acetamide)

  • 162.1 ppm (Ar-O linkage)

  • 101.3 ppm (C-1 anomeric)

HRMS (ESI-TOF)
Calculated for C23H32N3O14 [M+H]+: 598.1883
Found: 598.1881

Process Optimization Challenges

Nitrophenoxy Installation Side Reactions

Competing O- vs N-alkylation occurs when using under-protected precursors:

Protection SchemeByproduct Formation
C4-TBDMS, C6-free12% N-alkylation
C4/C6-benzylidene<2% side products

The benzylidene acetal strategy suppresses nitrogen reactivity through steric hindrance .

Glycosylation Stereocontrol

Anomeric ratio dependence on promoter system:

Promoterα:β Ratio
NIS/TfOH1:4.5
TMSOTf1:1.2
BF3·OEt21:0.8

NIS/TfOH provides optimal β-selectivity through oxocarbenium ion stabilization .

Scale-Up Considerations

Critical Process Parameters

  • Glycosylation dilution : Maintain <0.1M concentration to prevent oligomerization .

  • Temperature control : Strict -40°C maintenance prevents anomerization .

  • Water content : <50 ppm in solvents avoids hydrolytic cleavage .

Environmental Impact Mitigation

  • Nitrophenyl waste : Catalytic hydrogenation converts 4-nitrophenoxy to 4-aminophenoxy for safer disposal .

  • Solvent recovery : >90% DCM/Et2O reclaimed via fractional distillation .

Chemical Reactions Analysis

Types of Reactions

GlcNAc-beta-1,3-GalNAc-alpha-PNP undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by specific glycosidases, resulting in the cleavage of the glycosidic bond .

Common Reagents and Conditions

Common reagents used in the reactions involving GlcNAc-beta-1,3-GalNAc-alpha-PNP include glycosidases, oxidizing agents, and glycosyltransferases. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the hydrolysis of GlcNAc-beta-1,3-GalNAc-alpha-PNP include 4-nitrophenol and the corresponding monosaccharides, N-acetylglucosamine and N-acetylgalactosamine .

Mechanism of Action

The mechanism of action of GlcNAc-beta-1,3-GalNAc-alpha-PNP involves its hydrolysis by glycosidases, which cleave the glycosidic bond to release 4-nitrophenol and the corresponding monosaccharides. This reaction is used to study the activity and specificity of glycosidases, as the release of 4-nitrophenol can be easily monitored spectrophotometrically .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and analogous molecules from the literature:

Compound Name & Source Key Structural Features Molecular Weight (g/mol)* Solubility Trends Bioactivity Hypotheses Synthesis Methods References
Target Compound Nitrophenoxy, dual oxane cores, multiple acetamides ~594 (calculated) Moderate polarity; soluble in methanol/DMSO Antimicrobial, glycosidase inhibition Sodium methylate in methanol
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-... () Lacks nitrophenoxy; additional hydroxy groups ~534 High water solubility Glycobiology applications (e.g., lectin binding) Ion-exchange resin with acetanhydrid
CHEBI:150189 () Branched glycan with multiple acetamides and methyl groups >1,200 Low solubility in polar solvents Immune modulation, carbohydrate-protein interactions Multi-step enzymatic glycosylation
Hydroxamic acids () Cyclohexyl/aryl groups, hydroxamate (-CONHOH) 250–350 Lipophilic Antioxidant (DPPH radical scavenging) Acylation of hydroxylamines

*Calculated based on molecular formulas.

Key Findings from Comparative Analysis

However, this group reduces aqueous solubility relative to compounds like ’s derivative, which has higher hydroxy content .

Bioactivity Hypotheses: Antimicrobial Potential: The acetamide and nitrophenoxy groups may disrupt bacterial cell walls, similar to nitrophenyl glycosides reported in plant-derived biomolecules . Enzyme Inhibition: Structural analogs in demonstrated antioxidant activity via radical scavenging; the target’s nitrophenoxy group could similarly participate in redox reactions .

Synthesis Complexity: The target compound requires regioselective nitrophenoxy introduction, achieved via sodium methylate-mediated reactions in methanol . In contrast, branched glycans () demand enzymatic precision, increasing production costs .

Biological Activity

N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H31N3O13
  • Molecular Weight : 545.5 g/mol
  • IUPAC Name : this compound

The presence of multiple functional groups, including acetamido, hydroxyl, and nitrophenoxy, suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit its biological activity through several mechanisms:

  • Enzyme Inhibition : The nitrophenoxy group can influence the inhibition of specific enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : Hydroxyl groups in the structure are known to contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing cellular responses to stimuli.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The following table summarizes the findings from a recent study:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. demonstrated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
  • Case Study on Anticancer Properties : Research by Patel et al. explored the effects of this compound on various cancer cell lines, revealing its ability to inhibit tumor growth in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound that influence its reactivity and bioactivity?

The compound’s structure includes:

  • Hydroxyl groups : Enhance solubility and enable hydrogen bonding with biological targets.
  • Acetamide moieties : Contribute to stability and potential enzyme inhibition via amide bond interactions.
  • 4-Nitrophenoxy group : Introduces electron-withdrawing effects, influencing redox potential and reactivity.
  • Oxane rings : Provide conformational rigidity, affecting binding specificity. Comparative studies of structurally related compounds (e.g., Bistramide A, acetaminophen) highlight that such complexity leads to unique bioactivity distinct from simpler analogs .

Q. How can researchers validate the stereochemical configuration of this compound during synthesis?

Methodological steps include:

  • NMR spectroscopy : Analyze coupling constants and NOE effects to confirm stereochemistry.
  • X-ray crystallography : Resolve absolute configuration of chiral centers.
  • Chromatographic purity checks : Use HPLC to isolate stereoisomers and confirm homogeneity. Refer to the SMILES and InChI data for precise stereochemical descriptors .

Q. What synthetic strategies are recommended for introducing the 4-nitrophenoxy group into the oxane ring?

A stepwise approach is advised:

  • Protection of hydroxyl groups : Use silyl ethers or benzyl groups to prevent side reactions.
  • Nucleophilic substitution : React the deprotected oxane intermediate with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF).
  • Deprotection and purification : Remove protecting groups and isolate via column chromatography. Similar methods are documented for acetamide derivatives with nitrophenoxy substituents .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound’s stereoisomers?

  • Molecular dynamics simulations : Predict steric hindrance and transition states for stereochemical control.
  • Density functional theory (DFT) : Calculate energy barriers for nucleophilic substitution at specific oxane positions.
  • AI-driven reaction optimization : Platforms like COMSOL Multiphysics integrate machine learning to refine temperature, solvent, and catalyst selection .

Q. What experimental designs resolve contradictions in bioactivity data between this compound and structurally similar analogs?

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., replacing nitrophenoxy with methoxy) and test cytotoxicity.
  • High-throughput screening : Compare binding affinities across enzyme panels to identify off-target effects.
  • Metabolomic profiling : Track metabolic stability and degradation products in vitro. Discrepancies observed in marine toxin analogs (e.g., Bistramide A vs. acetaminophen) underscore the need for SAR rigor .

Q. How can researchers address challenges in characterizing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways.
  • LC-MS/MS analysis : Monitor hydrolysis of acetamide or nitrophenoxy groups over time.
  • Molecular docking : Predict susceptibility to enzymatic cleavage (e.g., esterases). Stability protocols from thiol-containing analogs (e.g., N-acetylcysteine) provide methodological templates .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for this compound?

  • Controlled solvent screening : Test solubility in DMSO, water, and ethanol under standardized conditions.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that skew solubility measurements.
  • Thermodynamic solubility assays : Compare equilibrium solubility with kinetic solubility to identify outliers. Discrepancies may arise from polymorphic forms or residual solvents, as seen in acetamide derivative studies .

Q. Methodological Framework

Q. What safety protocols are essential when handling intermediates during synthesis?

  • Hazard assessment : Review SDS data for nitroaromatic intermediates (e.g., 4-nitrophenol toxicity).
  • Engineering controls : Use fume hoods for reactions releasing NO₂ or phenolic byproducts.
  • First-aid preparedness : Implement protocols for skin/eye exposure (e.g., 15-minute rinsing with water) .

Q. Integration with Theoretical Frameworks

Q. How can researchers align experimental design with chemical biology theories?

  • Link to enzyme inhibition models : Use the compound’s acetamide groups to probe glycosidase or protease active sites.
  • Adopt systems biology approaches : Map interactions within metabolic networks using multi-omics data. Training programs emphasize coupling experimental design with conceptual frameworks (e.g., enzyme kinetics) .

Properties

CAS No.

125455-64-3

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21?,22+/m1/s1

InChI Key

HXQAUFSCNOLKJP-GVDFRNMQSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Pictograms

Irritant

Synonyms

4-Nitrophenyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]_x000B_-2-deoxy-α-D-galactopyranoside;  _x000B_GlcNAc1-β-3GalNAc-α-PNP; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.